molecular formula C11H12ClF2NO B6304237 4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine CAS No. 2027537-28-4

4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine

Cat. No.: B6304237
CAS No.: 2027537-28-4
M. Wt: 247.67 g/mol
InChI Key: AESMEDYOZOMVMK-UHFFFAOYSA-N
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Description

4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine is a chemical compound with the molecular formula C11H12ClF2NO and a molecular weight of 247.67 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a 3-chloro-2,6-difluorophenylmethyl group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine involves several steps, typically starting with the preparation of the 3-chloro-2,6-difluorobenzyl chloride intermediate. This intermediate is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Chemical Reactions Analysis

4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted morpholine derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, thereby modulating biochemical pathways relevant to disease processes .

Comparison with Similar Compounds

4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combination of the morpholine ring with the 3-chloro-2,6-difluorophenylmethyl group, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-[(3-chloro-2,6-difluorophenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF2NO/c12-9-1-2-10(13)8(11(9)14)7-15-3-5-16-6-4-15/h1-2H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESMEDYOZOMVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901217897
Record name Morpholine, 4-[(3-chloro-2,6-difluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2027537-28-4
Record name Morpholine, 4-[(3-chloro-2,6-difluorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2027537-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-[(3-chloro-2,6-difluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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